molecular formula C5H7BrN4O B12369732 7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one

7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B12369732
M. Wt: 219.04 g/mol
InChI Key: NRDRTTSUUYYCGL-UHFFFAOYSA-N
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Description

7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a bromine atom and a fused triazine ring. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a triazine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The bromine atom and the triazine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one is unique due to its specific combination of a bromine atom and a fused triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H7BrN4O

Molecular Weight

219.04 g/mol

IUPAC Name

7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C5H7BrN4O/c6-3-1-7-4-5(11)8-2-9-10(3)4/h1,4,7,9H,2H2,(H,8,11)

InChI Key

NRDRTTSUUYYCGL-UHFFFAOYSA-N

Canonical SMILES

C1NC(=O)C2NC=C(N2N1)Br

Origin of Product

United States

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